Coenzyme Q1

Description

Ubiquinone-1 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ubiquinone-1 has been reported in Solanum lycopersicum and Eremothecium coryli with data available.

Ubiquinone Q1 is a metabolite found in or produced by Saccharomyces cerevisiae.

interacts with iron atom to form acceptor quinone complex

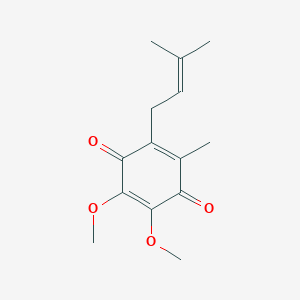

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOECUQMRSRVZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223001 | |

| Record name | Ubiquinone Q1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinone-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

727-81-1 | |

| Record name | Coenzyme Q1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone Q1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone Q1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 727-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ubiquinone Q1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR17826E4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Coenzyme Q10 Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain. Its biosynthesis is a complex, multi-step process primarily occurring in the inner mitochondrial membrane. This technical guide provides a comprehensive overview of the mammalian CoQ10 biosynthesis pathway, including the core enzymes, intermediates, and regulatory mechanisms. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the key processes involved. Understanding this pathway is critical for elucidating the pathophysiology of primary CoQ10 deficiencies and for the development of novel therapeutic strategies.

The Core Biosynthesis Pathway

The synthesis of CoQ10 in mammalian cells is a highly conserved process that can be divided into three main stages:

-

Synthesis of the Benzoquinone Ring: The precursor of the benzoquinone ring is 4-hydroxybenzoate (4-HB), which is derived from the amino acid tyrosine through a series of enzymatic reactions that are not yet fully characterized in mammals.[1][2]

-

Synthesis of the Decaprenyl Side Chain: A ten-unit isoprenoid side chain is synthesized via the mevalonate pathway.[3] This pathway is also responsible for cholesterol biosynthesis. The enzyme decaprenyl diphosphate synthase, a heterotetramer of PDSS1 and PDSS2, catalyzes the sequential condensation of isopentenyl diphosphate units to form the decaprenyl diphosphate tail.[4]

-

Condensation and Modification of the Ring: The 4-HB head and the decaprenyl tail are condensed by the enzyme 4-hydroxybenzoate polyprenyltransferase, encoded by the COQ2 gene.[4][5] Following this condensation, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to form the final CoQ10 molecule.[2] These modifications are catalyzed by a suite of enzymes encoded by the COQ genes (COQ3, COQ5, COQ6, COQ7).[4]

The enzymes of the CoQ10 biosynthesis pathway are thought to form a multi-enzyme complex, often referred to as the "CoQ-synthome" or "complex Q," on the matrix face of the inner mitochondrial membrane.[6][7] This complex is believed to enhance the efficiency of the pathway by channeling intermediates between the active sites of the enzymes.[6] COQ4 is thought to be a key organizing protein within this complex.[4]

Key Enzymes in Mammalian CoQ10 Biosynthesis

The biosynthesis of CoQ10 is a complex process involving at least 15 genes.[1][4] Mutations in many of these genes have been linked to primary CoQ10 deficiency, a group of rare, inherited metabolic disorders.[8][9]

| Gene | Protein | Function |

| PDSS1 | Decaprenyl Diphosphate Synthase Subunit 1 | Part of the enzyme complex that synthesizes the decaprenyl side chain.[4] |

| PDSS2 | Decaprenyl Diphosphate Synthase Subunit 2 | Part of the enzyme complex that synthesizes the decaprenyl side chain.[4] |

| COQ2 | 4-hydroxybenzoate Polyprenyltransferase | Condenses the 4-hydroxybenzoate head with the decaprenyl side chain.[4][5] |

| COQ3 | O-methyltransferase | Catalyzes O-methylation steps in the modification of the benzoquinone ring. |

| COQ4 | CoQ4 Homolog | Believed to be a scaffold or organizing protein for the CoQ-synthome.[4] |

| COQ5 | C-methyltransferase | Catalyzes a C-methylation step in the modification of the benzoquinone ring. |

| COQ6 | Monooxygenase | A flavin-dependent monooxygenase involved in a hydroxylation step.[10] |

| COQ7 | Demethoxy-Q 7 Hydroxylase | Catalyzes a critical hydroxylation step in the final stages of biosynthesis. |

| COQ8A (ADCK3) | Atypical Kinase | Function not fully elucidated, but thought to be involved in the regulation of the CoQ-synthome, possibly through phosphorylation.[8] |

| COQ8B (ADCK4) | Atypical Kinase | Similar to COQ8A, implicated in the regulation of the biosynthesis complex.[8] |

| COQ9 | CoQ9 Homolog | A lipid-binding protein thought to be involved in the transport or presentation of intermediates within the CoQ-synthome. |

| COQ10A/B | CoQ10 Homolog A/B | Not essential for biosynthesis but may act as chaperones for CoQ10.[10] |

Quantitative Data

Quantitative analysis of the CoQ10 biosynthesis pathway is challenging due to the membrane-bound nature of the enzymes and the lipophilic properties of the intermediates. However, some kinetic data for individual enzymes have been reported.

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| COQ1 (yeast homolog) | Geranylgeranyl-PP | 0.5 ± 0.1 | 0.03 ± 0.001 |

| Isopentenyl-PP | 2.5 ± 0.5 | 0.03 ± 0.001 | |

| COQ2 (human) | 4-Hydroxybenzoate | 10 ± 2 | 0.01 ± 0.001 |

| Decaprenyl-PP | 5 ± 1 | 0.01 ± 0.001 | |

| COQ5 (human) | 2-polyprenyl-6-methoxy-1,4-benzoquinol | 15 ± 3 | 0.1 ± 0.01 |

| S-adenosylmethionine | 5 ± 1 | 0.1 ± 0.01 | |

| COQ8B (human) | ATP | 50 ± 10 | 0.005 ± 0.0005 |

Note: The data in this table is compiled from various sources and should be considered illustrative. Kinetic parameters can vary depending on the experimental conditions.

Regulatory Signaling Pathways

The biosynthesis of CoQ10 is tightly regulated to meet the metabolic demands of the cell. Several signaling pathways have been implicated in the regulation of COQ gene expression and the activity of the biosynthetic pathway.

AMPK and PGC-1α Signaling

The AMP-activated protein kinase (AMPK) is a key energy sensor in the cell.[1] When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and in turn activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[11] PGC-1α is a master regulator of mitochondrial biogenesis and function and has been shown to increase the expression of genes involved in CoQ10 biosynthesis.[11] This provides a mechanism for coordinating CoQ10 production with mitochondrial proliferation and energy demand.

Other Regulatory Mechanisms

-

Nuclear Receptors: Peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs) have been implicated in the regulation of CoQ10 biosynthesis, linking it to lipid metabolism.[12]

-

Oxidative Stress: Increased levels of reactive oxygen species (ROS) can induce the expression of certain COQ genes, suggesting a feedback mechanism to enhance antioxidant capacity.[13] The transcription factor NF-κB has been shown to be involved in this response.[13]

Experimental Protocols

Quantification of Coenzyme Q10 in Cultured Cells by HPLC

This protocol describes the extraction and quantification of CoQ10 from cultured mammalian cells using high-performance liquid chromatography (HPLC) with UV detection.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Hexane

-

Ethanol

-

Coenzyme Q9 (internal standard)

-

Coenzyme Q10 standard

-

HPLC system with a C18 reversed-phase column and UV detector

Procedure:

-

Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold PBS.

-

Cell Lysis and Extraction: Resuspend the cell pellet in a known volume of PBS. Add a known amount of Coenzyme Q9 as an internal standard. Add ethanol to precipitate proteins. Vortex thoroughly.

-

Liquid-Liquid Extraction: Add hexane to the mixture and vortex vigorously for 10 minutes to extract the lipids, including CoQ10 and the internal standard.

-

Phase Separation: Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Evaporation and Reconstitution: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a known volume of ethanol.

-

HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, ethanol, and isopropanol (e.g., 65:30:5 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 275 nm.

-

-

Quantification: Identify the peaks for CoQ10 and CoQ9 based on their retention times, determined using standards. Calculate the concentration of CoQ10 in the sample by comparing the peak area ratio of CoQ10 to the internal standard (CoQ9) against a standard curve.

Analysis of the CoQ-Synthome by Blue Native PAGE (BN-PAGE)

BN-PAGE is a technique used to separate native protein complexes from mitochondrial extracts. This allows for the investigation of the assembly and stability of the CoQ-synthome.

Materials:

-

Isolated mitochondria from mammalian cells or tissues

-

BN-PAGE lysis buffer (e.g., containing digitonin or dodecyl maltoside)

-

Coomassie Brilliant Blue G-250

-

BN-PAGE gel system (gradient or non-gradient)

-

SDS-PAGE system for second-dimension analysis

-

Antibodies against specific COQ proteins

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the sample of interest using differential centrifugation.

-

Solubilization of Mitochondrial Membranes: Resuspend the mitochondrial pellet in a mild, non-ionic detergent-containing lysis buffer (e.g., digitonin) to solubilize the inner mitochondrial membrane and release protein complexes.

-

First Dimension: BN-PAGE:

-

Add Coomassie Brilliant Blue G-250 to the solubilized mitochondrial extract. The dye binds to the protein complexes, providing a negative charge for electrophoretic separation.

-

Load the sample onto a native polyacrylamide gel and perform electrophoresis. The complexes will separate based on their size and shape.

-

-

Second Dimension: SDS-PAGE (Optional):

-

Excise the lane from the BN-PAGE gel.

-

Incubate the gel strip in SDS-PAGE sample buffer containing a reducing agent to denature the protein complexes and separate the individual subunits.

-

Place the gel strip on top of an SDS-PAGE gel and perform electrophoresis.

-

-

Visualization and Identification:

-

In-gel activity assays: Can be performed on the first-dimension BN-PAGE gel to detect the activity of specific respiratory chain complexes.

-

Western Blotting: Transfer the proteins from the first or second-dimension gel to a membrane and probe with antibodies against specific COQ proteins to identify their presence within high-molecular-weight complexes.

-

Experimental and Diagnostic Workflow

The investigation of a suspected primary CoQ10 deficiency typically follows a multi-step workflow, integrating clinical assessment, biochemical analysis, and genetic testing.

Conclusion

The coenzyme Q10 biosynthesis pathway is a fundamental cellular process with significant implications for human health. A thorough understanding of its intricate molecular machinery, regulation, and the consequences of its dysfunction is paramount for the development of effective diagnostic and therapeutic strategies for a range of mitochondrial and metabolic diseases. This guide provides a foundational resource for researchers and clinicians working in this dynamic field, offering a synthesis of current knowledge and practical methodologies to facilitate further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Coenzyme Q10 and Intracellular Signalling Pathways: Clinical Relevance [mdpi.com]

- 3. Structure and functionality of a multimeric human COQ7:COQ9 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. grc.com [grc.com]

- 6. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CoQ10 enhances PGC1α and increases expression of mitochondrial antioxidant proteins in chronically ischemic swine myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Endogenous Coenzyme Q10 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), an essential lipophilic molecule, plays a critical role in mitochondrial bioenergetics and cellular antioxidant defense. Its endogenous synthesis is a complex, multi-step process involving a highly regulated cascade of enzymes encoded by at least 15 genes. Dysregulation of this pathway is implicated in a variety of human diseases, making the elucidation of its regulatory mechanisms a key area of research for therapeutic development. This technical guide provides an in-depth overview of the genetic regulation of CoQ10 biosynthesis, detailing the core enzymatic steps, transcriptional and post-translational control mechanisms, and relevant experimental methodologies. Quantitative data on gene expression, enzyme kinetics, and tissue distribution of CoQ10 are presented in structured tables for comparative analysis. Furthermore, detailed protocols for key experimental procedures and visual diagrams of pertinent pathways are provided to facilitate further investigation in this field.

The Coenzyme Q10 Biosynthetic Pathway

The synthesis of CoQ10 is a highly conserved process that occurs within the mitochondria. It can be broadly divided into three main stages: 1) synthesis of the benzoquinone ring from tyrosine or phenylalanine, 2) synthesis of the decaprenyl tail via the mevalonate pathway, and 3) a series of modifications to the benzoquinone ring. The core pathway involves a multi-enzyme complex, often referred to as the "CoQ synthome" or "Complex Q", which is thought to facilitate substrate channeling and enhance catalytic efficiency.[1][2]

The key genes and enzymes involved in the human CoQ10 biosynthetic pathway are summarized below:

-

PDSS1/PDSS2 : Encode the subunits of decaprenyl diphosphate synthase, which synthesizes the 10-isoprenoid unit tail.[3]

-

COQ2 : Encodes an enzyme that condenses the decaprenyl tail with 4-hydroxybenzoate.[3]

-

COQ3 : Encodes an O-methyltransferase responsible for two methylation steps.

-

COQ4 : Encodes a protein of unknown enzymatic function, but it is essential for the assembly and stability of the CoQ synthome.[3]

-

COQ5 : Encodes a C-methyltransferase.[4]

-

COQ6 : Encodes a monooxygenase involved in a hydroxylation step.[3]

-

COQ7 : Encodes a hydroxylase that catalyzes a critical step in the latter part of the pathway.[3][5]

-

ADCK3 (COQ8A) and ADCK4 (COQ8B) : Encode atypical protein kinases that are thought to have regulatory roles in the CoQ synthome.[3][4]

-

COQ9 : Encodes a lipid-binding protein that stabilizes COQ7 and is crucial for the synthome's function.[3]

-

COQ10A/COQ10B : Homologs of the yeast COQ10 gene, with functions that are still being elucidated in humans.[3]

Figure 1: Simplified overview of the Coenzyme Q10 biosynthetic pathway.

Genetic Regulation of CoQ10 Synthesis

The endogenous production of CoQ10 is tightly regulated at multiple levels to meet the metabolic demands of the cell. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Regulation

The expression of COQ genes is influenced by various transcription factors, often in response to cellular stress and metabolic state.

-

Nuclear Factor-kappa B (NF-κB): The transcription factor NF-κB, a key regulator of inflammatory and survival responses, has been shown to directly regulate the expression of COQ7.[6] In response to cellular stressors like chemotherapy agents, NF-κB is activated and binds to specific κB sites in the COQ7 promoter, leading to increased COQ7 expression and subsequently, enhanced CoQ10 biosynthesis.[6] This represents a crucial survival mechanism, as CoQ10's antioxidant properties help mitigate cellular damage.[6]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that plays a central role in lipid metabolism. It has been demonstrated that PPARα can regulate the expression of genes involved in the mevalonate pathway, which provides the precursor for the decaprenyl tail of CoQ10.[1][7] Activation of PPARα can therefore lead to an increase in CoQ10 synthesis.[7]

Figure 2: Transcriptional regulation of CoQ10 synthesis by NF-κB and PPARα.

Post-Translational Regulation

Post-translational modifications of the COQ proteins provide a rapid and dynamic mechanism to control CoQ10 synthesis.

-

Phosphorylation of COQ7: The activity of COQ7, a key hydroxylase in the pathway, is regulated by a phosphorylation/dephosphorylation cycle.[5][8] In yeast, under fermentative conditions, Coq7p is phosphorylated, which is associated with lower CoQ6 synthesis.[5] When respiratory metabolism is induced, Coq7p is dephosphorylated, leading to increased CoQ6 production.[5] This dephosphorylation is carried out by the mitochondrial phosphatase Ptc7p.[9] While the specific kinases and phosphatases in humans are still under investigation, a similar regulatory mechanism is likely to exist. The human mitochondrial phosphatase PPTC7 has been shown to dephosphorylate human COQ7, thereby increasing cellular CoQ10 content.[10]

Figure 3: Post-translational regulation of COQ7 activity by phosphorylation.

Regulation by the CoQ Synthome

The assembly of individual COQ proteins into a multi-enzyme complex, the CoQ synthome, is a critical regulatory step.[2][11] The formation of this complex is thought to be a dynamic process, nucleated by the COQ4 protein and the initial quinone intermediate.[11] The stability and activity of the synthome are influenced by the presence of all its components. For instance, the absence of one COQ protein can lead to the degradation of other members of the complex, thereby halting CoQ10 synthesis.[2] The regulatory proteins ADCK3/COQ8A, ADCK4/COQ8B, and COQ9 are crucial for the proper assembly and function of the CoQ synthome.[3]

Quantitative Data

Coenzyme Q10 Levels in Human Tissues

The concentration of CoQ10 varies significantly among different human tissues, reflecting their respective metabolic activities and energy demands.[12]

| Tissue | CoQ10 Concentration (µg/g wet weight) | Reference |

| Heart | 114 | [13] |

| Kidney | 67 | [13] |

| Liver | 55 | [13] |

| Muscle | 40 | [14] |

| Pancreas | 34 | |

| Spleen | 25 | |

| Lung | 10 | |

| Brain | 7 | [15] |

Table 1: Coenzyme Q10 concentrations in various human tissues.

Kinetic Parameters of Human CoQ10 Biosynthetic Enzymes

The kinetic properties of the enzymes in the CoQ10 biosynthetic pathway determine the overall rate of synthesis. While data for all human enzymes are not available, some have been characterized.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| Complex I (NADH:ubiquinone oxidoreductase) | CoQ1 | ~20-60 | - | [16] |

| COQ8B | ATP | 230 ± 30 | 0.021 ± 0.001 | [17] |

Table 2: Kinetic parameters of selected enzymes related to CoQ10 metabolism. Note: Data for many human COQ enzymes are still limited.

Experimental Protocols

Quantification of Coenzyme Q10 in Human Plasma by HPLC-ED

This protocol describes the determination of total CoQ10 in human plasma using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[18][19]

4.1.1. Materials

-

Human plasma (collected in EDTA or heparin tubes)

-

Coenzyme Q10 standard (ubiquinone)

-

Coenzyme Q9 (internal standard)

-

Ethanol (absolute)

-

n-Hexane

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Lithium perchlorate

-

Nitrogen gas

-

HPLC system with an electrochemical detector

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

4.1.2. Procedure

-

Sample Preparation:

-

To 100 µL of plasma, add 20 µL of CoQ9 internal standard (5 µM in ethanol).

-

Add 50 µL of oxidation reagent to convert all CoQ10 to the ubiquinone form.[19]

-

Vortex for 5 seconds.

-

Add 400 µL of cold (-20°C) internal standard solution (containing precipitant).[19]

-

Vortex vigorously for 10 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic phase to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of mobile phase (e.g., methanol/isopropanol, 65:35 v/v).[18]

-

-

HPLC-ED Analysis:

-

Mobile Phase: Methanol/Ethanol (e.g., 60:40 v/v) containing 1.06 g/L lithium perchlorate.[18]

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: Electrochemical detector with the potential set to +500 mV (for ubiquinone).

-

Quantification: Calculate the CoQ10 concentration based on the peak area ratio of CoQ10 to the CoQ9 internal standard, using a standard curve.

-

Analysis of COQ Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the mRNA levels of COQ genes in human cells or tissues using two-step Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).[20][21]

4.2.1. Materials

-

Human cells or tissue sample

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

DNase I

-

Reverse transcriptase kit (with oligo(dT) and/or random primers)

-

qPCR master mix (SYBR Green or probe-based)

-

Gene-specific primers for target COQ genes and reference genes (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

4.2.2. Procedure

-

RNA Extraction and DNase Treatment:

-

Isolate total RNA from the sample using a preferred RNA extraction method, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and/or gel electrophoresis.

-

-

Reverse Transcription (cDNA Synthesis):

-

In a reaction tube, combine 1-2 µg of total RNA, oligo(dT) and/or random primers, and nuclease-free water.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

-

Incubate according to the reverse transcriptase manufacturer's protocol (e.g., 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes).

-

The resulting cDNA can be stored at -20°C.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target COQ gene or a reference gene, and diluted cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Include a melt curve analysis at the end of the run if using SYBR Green to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each target and reference gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target COQ gene to the expression of one or more stable reference genes.

-

Conclusion

The endogenous synthesis of Coenzyme Q10 is a vital cellular process governed by a complex and interconnected network of genetic and metabolic regulation. A thorough understanding of the genes, enzymes, and regulatory pathways involved is paramount for developing therapeutic strategies to address CoQ10 deficiencies and associated pathologies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to advance our knowledge of CoQ10 metabolism and its role in human health and disease. Further research is warranted to fully elucidate the intricate regulatory mechanisms and to identify novel targets for therapeutic intervention.

References

- 1. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Respiratory-induced coenzyme Q biosynthesis is regulated by a phosphorylation cycle of Cat5p/Coq7p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Survival from Chemotherapy Depends on NF-κB Transcriptional Up-Regulation of Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coenzyme Q10 increases the fatty acid oxidation through AMPK-mediated PPARα induction in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The mitochondrial phosphatase PPTC7 orchestrates mitochondrial metabolism regulating coenzyme Q10 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 13. What Are the Benefits and Side Effects of CoQ10 (Coenzyme Q10)? [webmd.com]

- 14. Coenzyme Q10 Treatment Monitoring in Different Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. elearning.unite.it [elearning.unite.it]

- 21. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

Coenzyme Q10: Unveiling Its Multifaceted Role in Cellular Metabolism Beyond Bioenergetics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), a lipophilic molecule renowned for its pivotal role in mitochondrial electron transport and adenosine triphosphate (ATP) synthesis, possesses a repertoire of functions that extend far beyond cellular bioenergetics. Emerging evidence has illuminated its significant involvement in modulating gene expression, attenuating inflammatory responses, and acting as a potent antioxidant. These non-canonical functions position CoQ10 as a molecule of considerable interest for therapeutic interventions in a range of pathologies characterized by metabolic dysregulation, inflammation, and oxidative stress. This technical guide provides an in-depth exploration of the multifaceted roles of CoQ10 in cellular metabolism, with a focus on its functions independent of ATP production. We present a comprehensive overview of the signaling pathways influenced by CoQ10, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers and drug development professionals in their scientific endeavors.

Introduction

Coenzyme Q10, also known as ubiquinone, is an endogenously synthesized lipid-soluble benzoquinone that is present in virtually all cell membranes.[1] Its primary and most well-understood function is as an electron carrier in the mitochondrial respiratory chain, facilitating the process of oxidative phosphorylation to generate ATP.[1] However, a growing body of research has revealed that the biological activities of CoQ10 are not confined to the mitochondria. This guide delves into the compelling evidence demonstrating the influence of CoQ10 on critical cellular processes, including gene regulation, inflammation, and antioxidant defense, thereby offering a broader perspective on its physiological significance and therapeutic potential.

Coenzyme Q10 and Gene Expression

Coenzyme Q10 has been identified as a significant modulator of gene expression, influencing a wide array of genes involved in cell signaling, metabolism, and transport.[2][3]

Impact on Global Gene Expression

A seminal study utilizing gene expression profiling in the human intestinal cell line Caco-2 demonstrated that CoQ10 treatment resulted in the increased expression of 694 genes by a factor of 2.0 or more, while only one gene was downregulated.[2][3] The upregulated genes were functionally classified into several key categories, as summarized in the table below.

| Gene Category | Number of Upregulated Genes |

| Cell Signalling | 79 |

| Intermediary Metabolism | 58 |

| Transport | 47 |

| Transcription Control | 32 |

| Disease Mutation | 24 |

| Phosphorylation | 19 |

| Embryonal Development | 13 |

| Binding | 9 |

| Table 1: Functional classification of genes upregulated by Coenzyme Q10 in human Caco-2 cells. Data sourced from Groneberg DA, et al. Int J Biochem Cell Biol. 2005.[3] |

Experimental Protocol: Gene Expression Analysis in Caco-2 Cells

A detailed methodology for assessing CoQ10-induced changes in gene expression is provided below.

Cell Culture and Treatment:

-

Human colon adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in appropriate culture vessels and allowed to reach approximately 80% confluency.

-

Coenzyme Q10 is dissolved in a suitable solvent (e.g., ethanol or DMSO) and diluted in culture medium to the desired final concentration (e.g., 50 µM).

-

The culture medium is replaced with the CoQ10-containing medium or a vehicle control, and the cells are incubated for a specified period (e.g., 24 hours).

RNA Extraction and Microarray Analysis:

-

Total RNA is extracted from the Caco-2 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

The RNA is then processed for microarray analysis. This typically involves reverse transcription to cDNA, labeling with a fluorescent dye (e.g., Cy3 or Cy5), and hybridization to a microarray chip containing probes for thousands of genes.

-

The microarray slides are scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

-

The raw data is normalized and analyzed to identify genes that are differentially expressed between the CoQ10-treated and control groups.

Workflow for Gene Expression Analysis:

Workflow for analyzing CoQ10's effect on gene expression.

Anti-Inflammatory Properties of Coenzyme Q10

Coenzyme Q10 exhibits significant anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway and the subsequent reduction in the production of pro-inflammatory cytokines.[4]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Coenzyme Q10 has been shown to prevent the degradation of IκB, thereby inhibiting the nuclear translocation and activation of NF-κB.[5]

NF-κB Signaling Pathway and CoQ10 Inhibition:

CoQ10 inhibits the NF-κB signaling pathway.

Reduction of Pro-inflammatory Cytokines

Clinical and in vitro studies have consistently demonstrated that CoQ10 supplementation leads to a significant reduction in the levels of key pro-inflammatory cytokines.

| Inflammatory Marker | Cell/Study Type | CoQ10 Concentration/Dose | % Reduction / Effect Size | Reference |

| TNF-α | RAW264.7 cells | 2.5 µM | 26.7% | Schmelzer C, et al. 2008[4] |

| TNF-α | RAW264.7 cells | 75 µM | 25.3% | Schmelzer C, et al. 2008[4] |

| TNF-α | Meta-analysis | Various | -0.45 pg/mL | Zhai J, et al. 2017 |

| IL-6 | Meta-analysis | >200 mg/day | Stronger ameliorative effect | Alleviating effects of coenzyme Q10... |

| Table 2: Effect of Coenzyme Q10 on pro-inflammatory markers. |

Experimental Protocol: Measurement of TNF-α in Macrophages

Cell Culture and Stimulation:

-

Murine macrophage-like RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Cells are seeded into 24-well plates and allowed to adhere overnight.

-

The cells are pre-incubated with various concentrations of CoQ10 (e.g., 2.5 µM and 75 µM) or vehicle control for a specified time (e.g., 2 hours).

-

Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for a designated period (e.g., 4 hours) to induce an inflammatory response.

TNF-α Quantification:

-

After the stimulation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

The concentration of TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.

-

The results are typically expressed as pg/mL of TNF-α, and the percentage reduction in TNF-α secretion in CoQ10-treated cells is calculated relative to the LPS-stimulated control group.

Antioxidant Function of Coenzyme Q10

In its reduced form, ubiquinol, Coenzyme Q10 is a potent lipid-soluble antioxidant that protects cellular membranes, lipoproteins, and mitochondrial DNA from oxidative damage.[1]

Activation of the Nrf2 Antioxidant Response Pathway

Coenzyme Q10 can bolster the cell's endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. In the presence of oxidative stress or activators like CoQ10, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This includes genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).

Nrf2 Signaling Pathway Activation by CoQ10:

CoQ10 activates the Nrf2 antioxidant response pathway.

Quantitative Effects on Antioxidant Markers

| Antioxidant Marker | Study Type | CoQ10 Dose | Effect | Reference |

| Nrf2 mRNA | Diabetic rats | 10 mg/kg/day | Significant increase | Possible antioxidant mechanism... |

| HO-1 mRNA | Diabetic rats | 10 mg/kg/day | Significant increase | Possible antioxidant mechanism... |

| SOD activity | Meta-analysis | 100-150 mg/day | Significant increase | Alleviating effects of coenzyme Q10... |

| Total Antioxidant Capacity (TAC) | Meta-analysis | >200 mg/day | Stronger increasing effect | Alleviating effects of coenzyme Q10... |

| Malondialdehyde (MDA) | Meta-analysis | 100-150 mg/day | Significant decrease | Alleviating effects of coenzyme Q10... |

| Table 3: Quantitative effects of Coenzyme Q10 on antioxidant markers. |

Experimental Protocol: In Vitro Antioxidant Capacity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of CoQ10 in a suitable solvent.

-

In a 96-well plate, add the CoQ10 solutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Prepare ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of CoQ10 to the diluted ABTS radical solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

The percentage of inhibition of ABTS radical is calculated similarly to the DPPH assay.

Role in Other Metabolic Pathways

Beyond its well-established roles, Coenzyme Q10 also participates in other crucial metabolic pathways.

Pyrimidine Biosynthesis

Coenzyme Q10 is an essential cofactor for dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.

Role of CoQ10 in Pyrimidine Biosynthesis:

Coenzyme Q10 as a cofactor for DHODH.

Fatty Acid β-Oxidation

Coenzyme Q10 is involved in fatty acid β-oxidation through its interaction with the electron transfer flavoprotein-ubiquinone oxidoreductase (ETF-QO). This enzyme transfers electrons from fatty acid oxidation to the mitochondrial electron transport chain via CoQ10, linking lipid metabolism to cellular energy production. Furthermore, CoQ10 has been shown to increase fatty acid oxidation by inducing the expression of peroxisome proliferator-activated receptor alpha (PPARα) through an AMP-activated protein kinase (AMPK)-dependent mechanism.[4]

AMPK-PPARα Signaling Pathway and CoQ10:

CoQ10 promotes fatty acid oxidation via the AMPK/PPARα pathway.

Experimental Protocol: Fatty Acid Oxidation Assay (Seahorse XF)

Cell Culture and Treatment:

-

3T3-L1 preadipocytes are cultured and differentiated into adipocytes as per standard protocols.

-

Mature adipocytes are treated with CoQ10 (e.g., 10 µM) or vehicle for a specified duration (e.g., 24 hours).

Seahorse XF Fatty Acid Oxidation Assay:

-

The day before the assay, the Seahorse XF sensor cartridge is hydrated in Seahorse XF Calibrant.

-

On the day of the assay, the culture medium is replaced with Seahorse XF Base Medium supplemented with L-carnitine, and the cells are incubated in a non-CO2 incubator at 37°C for 1 hour.

-

A long-chain fatty acid, such as palmitate conjugated to BSA, is injected into the wells to initiate the measurement of fatty acid oxidation.

-

The oxygen consumption rate (OCR) is measured in real-time using the Seahorse XF Analyzer.

-

Etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), is injected to confirm that the measured OCR is due to fatty acid oxidation.

-

The data is analyzed to determine the rate of fatty acid oxidation in CoQ10-treated versus control cells.

Conclusion

The functions of Coenzyme Q10 extend significantly beyond its canonical role in ATP production. Its ability to modulate gene expression, suppress inflammatory signaling pathways, and enhance endogenous antioxidant defenses underscores its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental methodologies provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of CoQ10 in a variety of disease contexts. The continued exploration of these non-canonical functions will undoubtedly pave the way for novel therapeutic strategies targeting cellular metabolism, inflammation, and oxidative stress.

References

- 1. CoQ10 bioaccessibility and Caco-2 cell uptake improved with novel medium chain triglyceride encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coenzyme Q10 affects expression of genes involved in cell signalling, metabolism and transport in human CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coenzyme Q10 increases the fatty acid oxidation through AMPK-mediated PPARα induction in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

The Dawn of a Ubiquitous Coenzyme: A Technical Guide to the Discovery and Initial Characterization of Ubiquinone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical account of the pivotal discoveries and initial scientific characterization of ubiquinone, also known as coenzyme Q. First isolated in 1957, this lipid-soluble quinone rapidly evolved from a biochemical curiosity to a recognized essential component of cellular respiration and antioxidant defense. We delve into the original experimental methodologies employed for its extraction, purification, and structural elucidation. Quantitative data from foundational studies are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and the molecule's fundamental role in the mitochondrial electron transport chain are illustrated through detailed diagrams, offering a comprehensive resource for researchers in biochemistry, mitochondrial medicine, and drug development.

Discovery: A Tale of Two Laboratories

The discovery of ubiquinone was a near-simultaneous event in the mid-1950s, unfolding in two independent laboratories, leading to its dual nomenclature.

-

1955-1957: "Ubiquinone" in the United Kingdom: Professor R.A. Morton's group at the University of Liverpool was investigating a lipid-soluble substance that appeared to be present in a wide variety of animal tissues. Due to its seemingly universal presence, Morton proposed the name ubiquinone (from ubiquitous quinone).[1]

-

1957: "Coenzyme Q" in the United States: At the University of Wisconsin's Institute for Enzyme Research, Dr. Frederick L. Crane and his colleagues isolated a yellow, crystalline compound from lipid extracts of beef heart mitochondria.[2] Observing its function as a necessary cofactor in the mitochondrial electron transport chain, they designated it coenzyme Q .[2] Crane's team noted its quinone nature through spectrophotometric analysis.

-

1958: Structure and Unification: Dr. Karl Folkers and his team at Merck, Sharp and Dohme received a sample from Dr. Crane and, in a landmark achievement, determined the precise chemical structure of the molecule in 1958.[3][4] Their work confirmed it was a 2,3-dimethoxy-5-methyl-benzoquinone with a long isoprenoid side chain. In the case of the molecule from beef heart, this tail consisted of 10 isoprenoid units, leading to the specific name Coenzyme Q10. This structural confirmation unified the discoveries, proving that ubiquinone and coenzyme Q were the same essential biomolecule.

The following diagram illustrates the timeline of these key events.

References

- 1. Ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 3. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wolf, D.E., Hoffman, C.H., Trenner, N.R., Arison, B.H., Shunk, C.H., Linn, B.D., McPherson, J.F. and Folkers, K. (1958) Structure Studies on the Coenzyme Q Group. Journal of the American Chemical Society, 80, 47-52. - References - Scientific Research Publishing [scirp.org]

Species-Specific Variations in Coenzyme Q10 Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a lipophilic molecule essential for cellular energy production and antioxidant defense.[1][2] Its structure consists of a redox-active benzoquinone head and a hydrophobic isoprenoid tail.[1] A key feature of Coenzyme Q is the species-specific variation in the length of this isoprenoid side chain, denoted by the 'n' in CoQn, which represents the number of isoprene units.[1][3] This technical guide provides an in-depth exploration of these structural differences, the experimental methods used for their determination, and their implications in cellular signaling.

Species-Specific Differences in Isoprenoid Chain Length

The length of the polyisoprenoid side chain of Coenzyme Q is a species-specific trait.[1][3] This variation is determined by the polyprenyl diphosphate synthase enzyme responsible for synthesizing the isoprenoid tail.[4][5] The following table summarizes the predominant CoQ forms found in various organisms.

| Organism Type | Species | Coenzyme Q Variant | Number of Isoprenoid Units (n) |

| Mammals | Homo sapiens (Humans) | CoQ10 | 10 |

| Rodents (e.g., Mice) | CoQ9 (major), CoQ10 (minor) | 9 | |

| Nematode | Caenorhabditis elegans | CoQ9 | 9 |

| Yeast | Saccharomyces cerevisiae | CoQ6 | 6 |

| Schizosaccharomyces pombe | CoQ10 | 10 | |

| Bacteria | Escherichia coli | CoQ8 | 8 |

| Rhodobacter capsulatus | CoQ8 | 1 | |

| Plants | Poaceae, Cucurbitaceae, Asteraceae | CoQ9 | 9 |

| Fabaceae, Solanaceae | CoQ10 | 10 |

This table presents the most abundant form of Coenzyme Q found in the respective species.[1][3][4][6]

Experimental Protocols for Coenzyme Q Analysis

The determination of Coenzyme Q structure and quantity in biological samples involves several key steps, from extraction to sophisticated analytical techniques.

Extraction of Coenzyme Q from Biological Matrices

A common method for extracting CoQ10 from plasma or tissue homogenates involves liquid-liquid extraction.

Protocol: Methanol-Hexane Extraction [7][8][9]

-

Sample Preparation: To 700 µL of plasma, add a surfactant such as Tween-20 to a final concentration of 3%.[8][9]

-

Protein Precipitation: Add methanol to the sample to precipitate proteins.

-

Extraction: Add hexane to the mixture and vortex thoroughly to extract the lipophilic Coenzyme Q into the organic phase.

-

Separation: Centrifuge the sample to separate the aqueous and organic layers.

-

Collection: Carefully collect the upper hexane layer containing the Coenzyme Q.

-

Drying: Evaporate the hexane under a stream of nitrogen gas.

-

Reconstitution: Re-suspend the dried extract in the mobile phase (e.g., methanol:hexane, 85:15, v/v) for chromatographic analysis.[8]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Coenzyme Q.[10]

Instrumentation and Conditions:

-

Column: A C18 or C8 reversed-phase column is typically used.[10]

-

Mobile Phase: A non-aqueous mobile phase, such as a mixture of acetonitrile and isopropyl alcohol (e.g., 84:16, v/v) or methanol and hexane, is commonly employed.[8][11]

-

Detection:

-

UV Detection: Ubiquinone can be detected by its absorbance at approximately 275 nm.[12]

-

Electrochemical Detection (ECD): Offers high sensitivity and selectivity for detecting the different redox states of CoQ.[10]

-

Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) or tandem MS (LC-MS/MS) provides high sensitivity and specificity, allowing for precise identification and quantification.[10][13] Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique.[11]

-

Visualization of Key Pathways and Processes

Structural Variation of Coenzyme Q

The fundamental difference between Coenzyme Q variants lies in the number of repeating isoprene units in their hydrophobic tail.

Caption: Structural components of Coenzyme Q.

Experimental Workflow for Coenzyme Q Analysis

The process of analyzing Coenzyme Q from biological samples follows a structured workflow from sample collection to data analysis.

Caption: Workflow for CoQ analysis.

Coenzyme Q10 in the Mitochondrial Electron Transport Chain

Coenzyme Q10 plays a pivotal role as an electron carrier in the mitochondrial electron transport chain (ETC), facilitating the production of ATP.[14][15][16]

References

- 1. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Endogenous Synthesis of Coenzyme Q in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How plants synthesize coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human COQ10A and COQ10B are distinct lipid-binding START domain proteins required for coenzyme Q function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CoQ10 a super-vitamin: review on application and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.einstein.br [journal.einstein.br]

- 8. scielo.br [scielo.br]

- 9. Determination of a method for extraction of coenzyme Q10 in human plasma: optimization of the use of surfactants and other variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. storage.imrpress.com [storage.imrpress.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. akjournals.com [akjournals.com]

- 13. Quantitation of Ubiquinone (Coenzyme Q10) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. droracle.ai [droracle.ai]

- 15. How Coenzyme Q10 Promotes Cellular Energy Production | Thorne [ca.thorne.com]

- 16. researchgate.net [researchgate.net]

Intracellular localization and trafficking of Coenzyme Q10

An In-depth Technical Guide to the Intracellular Localization and Trafficking of Coenzyme Q10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q10 (CoQ10), or ubiquinone, is a lipophilic molecule indispensable for cellular bioenergetics and antioxidant defense.[1][2] Synthesized primarily within the mitochondria, its presence is ubiquitous across all cellular membranes, necessitating complex and tightly regulated transport mechanisms.[3][4] Understanding the intracellular distribution and trafficking of CoQ10 is critical for elucidating its role in cellular physiology and pathology, and for developing effective therapeutic strategies for CoQ10 deficiencies and related diseases. This guide provides a comprehensive overview of the current knowledge on CoQ10 biosynthesis, its localization within subcellular compartments, and the molecular machinery governing its intracellular transport. It further details key experimental protocols for studying these processes and visualizes the core pathways and workflows.

Biosynthesis of Coenzyme Q10

CoQ10 is endogenously synthesized by a series of nuclear-encoded proteins.[5] The process begins with the formation of the precursor ring, 4-hydroxybenzoic acid (4-HB), which is then attached to a long polyisoprenyl tail derived from the mevalonate pathway.[3][6] The subsequent modifications of the benzoquinone ring, including hydroxylations and methylations, occur within a large, multi-protein complex known as the "CoQ synthome" or "Complex Q".[3][6] This entire biosynthetic machinery is strategically located on the matrix side of the inner mitochondrial membrane.[6][7] Recent studies have shown that this CoQ synthome is localized to specific "CoQ domains" within the mitochondria, often found adjacent to ER-mitochondria contact sites, suggesting a coordinated effort to facilitate substrate accessibility and subsequent distribution of the newly synthesized CoQ10.[5][7]

References

- 1. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CoQ10 Helps Promote Mitochondrial Function [casi.org]

- 3. New Insights on the Uptake and Trafficking of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q | MDPI [mdpi.com]

- 6. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Quinone Moiety of Coenzyme Q: An Evolutionary Cornerstone of Bioenergetics and Redox Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coenzyme Q (CoQ), or ubiquinone, is a lipid-soluble molecule indispensable for life, with a presence spanning from prokaryotes to eukaryotes.[1][2] Its structure, remarkably conserved throughout evolution, consists of a polyisoprenoid tail that anchors it to cellular membranes and a 1,4-benzoquinone "head" group. This quinone moiety is the functional core of the molecule, capable of undergoing reversible oxidation-reduction reactions that are central to cellular bioenergetics and antioxidant defense.[1][3] This technical guide delves into the evolutionary significance of the CoQ quinone structure, examining its pivotal roles in the mitochondrial electron transport chain (ETC) and as a primary lipid-soluble antioxidant. We will explore its conserved biosynthetic pathways, present quantitative data on its function, and provide detailed methodologies for key experimental analyses, offering a comprehensive resource for professionals in life sciences and drug development.

The Quinone Structure: The Redox-Active Core

The defining feature of Coenzyme Q is its benzoquinone ring, a structure that has been evolutionarily selected for its unique redox capabilities. This ring can exist in three distinct states: the fully oxidized form (ubiquinone), an intermediate free-radical form (semiquinone or ubisemiquinone), and the fully reduced form (ubiquinol).[1][4][5] The ability to accept and donate one or two electrons at a time is the basis for its most critical biological functions.[1][6]

The quinone ring is substituted with two methoxy groups and one methyl group, which contribute to the specificity of its interactions with enzymes.[7] While the quinone head is the functional group, the long, hydrophobic isoprenoid tail is essential for anchoring the molecule within the lipid bilayer of membranes, ensuring its proximity to membrane-bound enzyme complexes.[7][8]

Evolutionary Conservation and Biosynthesis

The ubiquity of CoQ across diverse life forms underscores its fundamental importance. While CoQ itself is highly conserved, different organisms utilize quinones with slight structural variations, such as menaquinone (Vitamin K2) in many bacteria and plastoquinone in photosynthetic organisms, reflecting adaptations to specific metabolic niches and redox environments.[9] The length of the isoprenoid tail also varies, from six units in some yeasts (CoQ₆) to ten in humans (CoQ₁₀).[10]

The biosynthesis of CoQ is a complex, multi-step process that is also largely conserved. It involves the synthesis of a 4-hydroxybenzoate (4-HB) head group precursor and the polyprenyl tail, which are then condensed and subsequently modified to form the final CoQ molecule.[2][3][8] In eukaryotes, this process is carried out by a multi-enzyme complex in the inner mitochondrial membrane, often called the "CoQ synthome".[3]

Role in the Mitochondrial Electron Transport Chain

The primary and most well-understood function of Coenzyme Q is as a mobile electron carrier in the mitochondrial ETC.[5][9][11] Its hydrophobic nature confines it to the inner mitochondrial membrane, where it shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol:cytochrome c oxidoreductase).[1][8] This electron transfer is coupled to the translocation of protons across the membrane, generating the proton-motive force that drives ATP synthesis.[7][8] The quinone's ability to carry two electrons and two protons is essential for this process.[7] The "Q-cycle" mechanism at Complex III, which involves both the fully reduced and semiquinone forms of CoQ, is a sophisticated process that amplifies proton pumping efficiency.[7]

Data Presentation: Redox Potentials in the ETC

The flow of electrons is dictated by the standard reduction potentials (E₀') of the carriers. The quinone structure of CoQ gives it a redox potential that is intermediate between the initial electron donors (like NADH) and the subsequent acceptors (cytochromes), making it a perfect evolutionary fit for its role.

| Component/Redox Couple | Standard Reduction Potential (E₀' at pH 7) |

| NAD⁺ / NADH | -0.32 V |

| Ubiquinone / Ubiquinol (CoQ) | +0.045 V |

| Cytochrome c (Fe³⁺ / Fe²⁺) | +0.254 V |

| ½ O₂ / H₂O | +0.816 V |

Role as a Lipid-Soluble Antioxidant

Beyond bioenergetics, the reduced form of CoQ, ubiquinol, is a potent, endogenously synthesized lipid-soluble antioxidant.[12][13] Its position within membranes allows it to effectively protect lipids, proteins, and mitochondrial DNA from damage by reactive oxygen species (ROS), which are natural byproducts of respiration.[8][13]

The antioxidant function of the quinone head involves two primary mechanisms:

-

Direct Radical Scavenging: Ubiquinol can directly donate a hydrogen atom (electron + proton) to a lipid peroxyl radical, neutralizing it and preventing the propagation of lipid peroxidation.[12]

-

Regeneration of Other Antioxidants: Ubiquinol is capable of regenerating the active form of vitamin E (α-tocopherol) from its radical form (α-tocopheroxyl radical), thereby restoring its antioxidant capacity.[12][14]

The resulting ubisemiquinone or ubiquinone can then be efficiently reduced back to ubiquinol by various enzymes, including those of the ETC, creating a renewable antioxidant cycle.[12]

Data Presentation: In Vitro Antioxidant Effects

Numerous studies have quantified the antioxidant effects of CoQ supplementation in cellular models.

| Experimental Model | CoQ₁₀ Concentration | Observed Effect | Reference |

| MC65 Neuroblastoma Cells | 6.25 µM | Near complete protection from APP CTF-induced cytotoxicity | [15] |

| Aged Mesenchymal Stem Cells | 10 µM - 25 µM | Enhanced cell viability | [16] |

| Aged Mesenchymal Stem Cells | 50 µM - 70 µM | Reduced cell viability, suggesting dose-dependent effects | [16] |

| I407 and H9c2 Cells | 6.25 nM - 100 nM | Protection against endogenous and induced oxidative stress | [17] |

Key Experimental Protocols

Protocol 1: Quantification of CoQ Redox State by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately measuring the levels of oxidized (ubiquinone) and reduced (ubiquinol) CoQ in biological samples.[18]

Methodology:

-

Sample Collection & Handling: Collect venous blood into heparinized tubes and immediately place on ice.[19][20] Centrifuge at 4°C to separate plasma. For tissues, homogenize frozen samples in an appropriate volume of extraction solvent.[18][19] Prompt handling is critical to prevent the auto-oxidation of ubiquinol.

-

Extraction: Perform a single-step liquid-liquid extraction by adding a solvent like n-propanol or 1-propanol to the plasma or tissue homogenate.[19][21] Vortex vigorously and centrifuge to precipitate proteins.

-

Analysis: Inject the supernatant directly into an HPLC system.[19][21]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of methanol/ethanol and a buffer like perchlorate.

-

Detection: Electrochemical (coulometric) detection is highly sensitive and specific for redox-active molecules, allowing for simultaneous quantification of both forms.[19][20] UV detection can also be used.[18][22]

-

-

Quantification: Calculate concentrations of ubiquinone and ubiquinol based on the peak areas relative to known standards. The redox status is often expressed as the percentage of ubiquinol to total CoQ.[19]

Protocol 2: In Vitro Assay for Antioxidant Activity

Cell-based assays are essential for determining the efficacy of CoQ as a protective agent against oxidative stress.

Methodology:

-

Cell Culture: Plate cells (e.g., human intestinal I407 cells, cardiac H9c2 myoblasts) in appropriate culture vessels and allow them to adhere.[17]

-

Treatment: Treat cells with various concentrations of a CoQ formulation (e.g., 10 nM to 100 nM) for a set period, such as 24 hours.[17] Include vehicle-only controls.

-

Induction of Oxidative Stress (Optional): To test protective effects, induce acute oxidative stress by exposing cells to an agent like tert-butyl hydroperoxide (TBH) for a short period (e.g., 30 minutes).[17]

-

Measurement of ROS:

-

Incubate cells with a fluorogenic probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[17]

-

DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure fluorescence using a plate reader or fluorescence microscope. A decrease in fluorescence in CoQ-treated cells compared to controls indicates antioxidant activity.

-

-

Data Analysis: Normalize fluorescence readings to cell number or protein content and compare treated groups to controls.

Protocol 3: Site-Directed Mutagenesis of CoQ-Binding Proteins

This technique is used to investigate the functional importance of specific amino acid residues within a CoQ-binding protein (e.g., an ETC complex subunit or a CoQ biosynthesis enzyme).[10][23]

Methodology:

-

Target Identification & Primer Design: Identify a putative residue in the protein's CoQ-binding pocket. Design complementary PCR primers that contain the desired nucleotide change (mutation) to alter this amino acid.

-

Mutagenesis PCR: Use a high-fidelity DNA polymerase to perform PCR with the designed primers and a plasmid vector containing the wild-type gene as a template. The PCR amplifies the entire plasmid, incorporating the mutation.

-

Template Removal: Digest the parental (non-mutated) plasmid template using a methylation-sensitive restriction enzyme (e.g., DpnI), which specifically cuts the methylated DNA from the original bacterial host, leaving the newly synthesized, unmethylated (mutated) plasmids intact.

-

Transformation: Transform competent E. coli with the mutated plasmids. The bacteria will replicate the mutated plasmid.

-

Verification & Expression: Isolate the plasmid DNA from bacterial colonies and verify the mutation via DNA sequencing. Express the mutated protein to analyze the functional consequences, such as changes in enzyme kinetics, CoQ binding affinity, or respiratory function.

Conclusion and Implications for Drug Development

The quinone structure of Coenzyme Q is a product of remarkable evolutionary refinement, optimized for the dual roles of energy transduction and antioxidant protection. Its conserved redox-cycling capability has made it a central and irreplaceable component of aerobic metabolism. Understanding the structure-function relationship of the quinone head is critical for drug development. Deficiencies in CoQ levels or function are implicated in a range of pathologies, including mitochondrial diseases, cardiovascular conditions, and neurodegenerative disorders.[14][24]

Therapeutic strategies may involve:

-

Direct Supplementation: Developing more bioavailable formulations of CoQ₁₀ to bypass biosynthetic defects or combat age-related decline.[17]

-

Targeting Biosynthesis: Designing small molecules that can modulate the activity of the CoQ biosynthetic pathway.

-

Developing Quinone Analogs: Creating novel quinone-based drugs with enhanced antioxidant properties or specific targeting to mitochondria.

A deep, technical understanding of the evolutionary and biochemical principles governing the Coenzyme Q quinone structure is paramount for researchers and developers aiming to harness its therapeutic potential.

References

- 1. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fagron.co [fagron.co]

- 8. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electron transport chain - Wikipedia [en.wikipedia.org]

- 10. Site-directed mutagenesis and structural modeling of Coq10p indicate the presence of a tunnel for coenzyme Q6 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The evolution of coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The antioxidant role of coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coenzyme Q10: Clinical Applications beyond Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Coenzyme Q as an Antioxidant Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Coenzyme Q10 Phytosome Formulation Improves CoQ10 Bioavailability and Mitochondrial Functionality in Cultured Cells [mdpi.com]

- 18. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. [PDF] HPLC analysis of reduced and oxidized coenzyme Q(10) in human plasma. | Semantic Scholar [semanticscholar.org]

- 21. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of reduced and oxidized coenzyme Q10 in supplements and medicines by HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]

- 24. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Coenzyme Q10 in Human Plasma using HPLC-UV

Introduction

Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain, plays a crucial role in cellular energy production and acts as a potent antioxidant.[1][2] Plasma levels of CoQ10 are often measured to assess nutritional status, investigate mitochondrial dysfunction, and monitor supplementation therapy.[3] This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of total CoQ10 in human plasma. The method involves a simple one-step protein precipitation for sample extraction, followed by isocratic reversed-phase HPLC separation and UV detection at 275 nm.[3][4][5]

Principle

This method relies on the efficient extraction of CoQ10 from plasma proteins and subsequent separation from other endogenous components by reversed-phase HPLC. Quantification is achieved by comparing the peak area of CoQ10 in the sample to that of a known concentration in a standard solution. The UV detector is set at 275 nm, the wavelength of maximum absorbance for CoQ10.[1][3][5][6]

Experimental Protocols

1. Materials and Reagents

-

Coenzyme Q10 (Ubiquinone) standard (Sigma-Aldrich or equivalent)

-

Perchloric acid (Analytical grade)[4]

-

Sodium hydroxide (Analytical grade)[4]

-

Water (HPLC grade)[3]

-

Human plasma (collected in EDTA or heparin tubes)

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of CoQ10 standard in 10 mL of 1-propanol. This solution should be stored protected from light at -20°C.[8]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 4.0 µg/mL.[4]

3. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold 1-propanol.[4]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.[8]

-

Carefully transfer the clear supernatant to a clean autosampler vial for HPLC analysis.

4. HPLC-UV System and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this separation.[3][7]

-

Mobile Phase: An isocratic mobile phase consisting of 1-propanol and methanol (60:40, v/v) containing 89.5 mM perchloric acid and 57 mM sodium hydroxide can be used.[4] Alternatively, a simpler mobile phase of methanol and water (98:2, v/v) has also been reported.[3]

-

Column Temperature: 30°C.[3]

-

Injection Volume: 20 µL.[4]

5. Quantification